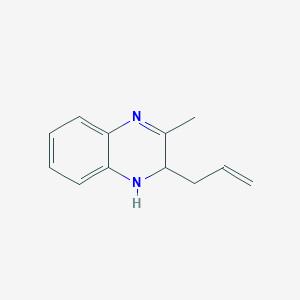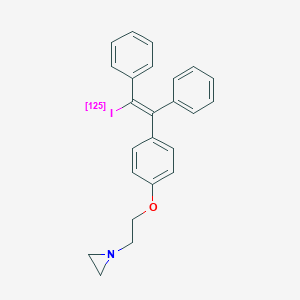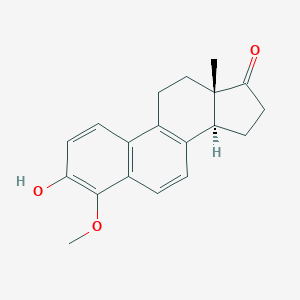
4-Methoxyequilenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyequilenin is a synthetic estrogen that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of equilin, a naturally occurring estrogen found in horses.
Wirkmechanismus
The mechanism of action of 4-Methoxyequilenin involves binding to estrogen receptors in the body. This compound has a high affinity for estrogen receptor beta (ERβ) and a lower affinity for estrogen receptor alpha (ERα). Once bound to the receptor, 4-Methoxyequilenin can modulate gene expression, leading to various physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Methoxyequilenin are diverse and depend on the target tissue. In breast cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In bone cells, 4-Methoxyequilenin has been shown to increase bone mineral density and reduce bone resorption. In the brain, this compound can improve cognitive function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methoxyequilenin in lab experiments is its high affinity for ERβ. This makes it a useful tool for studying the role of ERβ in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Methoxyequilenin. One area of interest is the development of 4-Methoxyequilenin analogs with improved pharmacological properties. Another area of interest is the study of the effects of 4-Methoxyequilenin on other estrogen receptors, such as G protein-coupled estrogen receptor (GPER). Additionally, more research is needed to fully understand the potential applications of 4-Methoxyequilenin in various fields, such as cancer research and neuroprotection.
Conclusion
In conclusion, 4-Methoxyequilenin is a synthetic estrogen that has shown promise in various scientific research applications. Its high affinity for ERβ and diverse physiological effects make it a useful tool for studying various physiological processes. However, more research is needed to fully understand the potential applications of this compound and to develop analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-Methoxyequilenin involves a series of chemical reactions starting from equilin. The first step involves the conversion of equilin to 8,9-dihydroequilin, which is then oxidized to 8,9-dihydro-4-methoxyequilin. Finally, this compound is demethylated to yield 4-Methoxyequilenin. The synthesis of 4-Methoxyequilenin has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-Methoxyequilenin has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 4-Methoxyequilenin can inhibit the growth of breast cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
116506-50-4 |
|---|---|
Produktname |
4-Methoxyequilenin |
Molekularformel |
C19H20O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(13S,14S)-3-hydroxy-4-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H20O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h3-5,7,15,20H,6,8-10H2,1-2H3/t15-,19-/m0/s1 |
InChI-Schlüssel |
GOBGQKKPBROPRC-KXBFYZLASA-N |
Isomerische SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4OC)O |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O |
Kanonische SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O |
Synonyme |
4-methoxyequilenin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



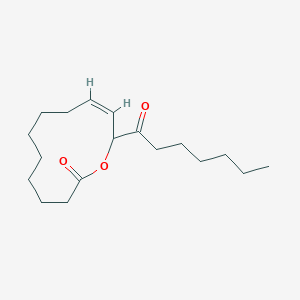
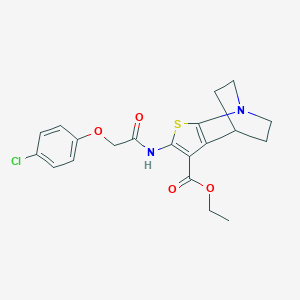
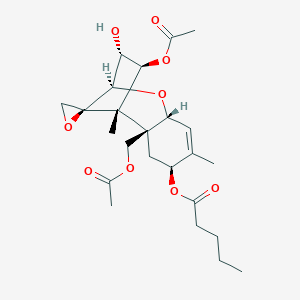
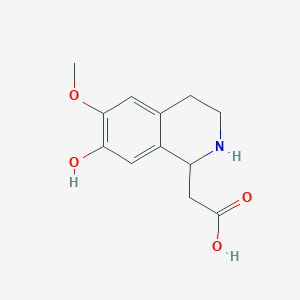
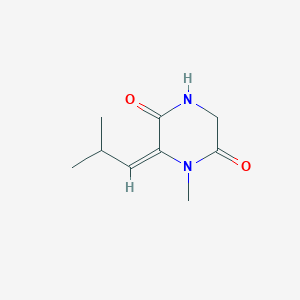
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
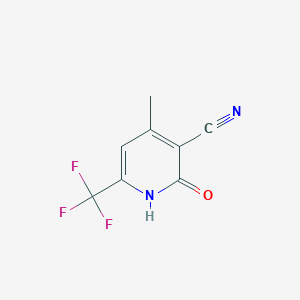
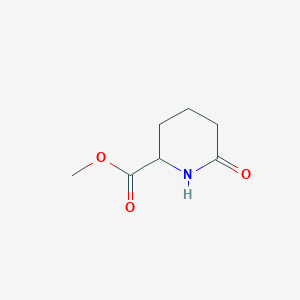

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
